molecular formula C24H20O2 B040157 3,4-Dddba CAS No. 114326-36-2

3,4-Dddba

Cat. No.: B040157
CAS No.: 114326-36-2
M. Wt: 340.4 g/mol
InChI Key: BPFPSSKWNSYDEY-URXFXBBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydroxybenzeneacrylic acid, commonly referred to as 3,4-Dddba, is a phenolic acid with the molecular formula C₉H₈O₄. It is structurally characterized by a benzene ring substituted with two hydroxyl groups at positions 3 and 4, coupled with a propenoic acid side chain. This compound is widely recognized for its role in pharmacological and biochemical research, particularly as a precursor in synthesizing antioxidants and anti-inflammatory agents .

Properties

CAS No.

114326-36-2

Molecular Formula

C24H20O2

Molecular Weight

340.4 g/mol

IUPAC Name

(7S,8S)-2,13-dimethylpentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-diol

InChI

InChI=1S/C24H20O2/c1-13-16-8-7-15-5-3-4-6-18(15)22(16)14(2)23-17(13)9-10-20-19(23)11-12-21(25)24(20)26/h3-12,21,24-26H,1-2H3/t21-,24-/m0/s1

InChI Key

BPFPSSKWNSYDEY-URXFXBBRSA-N

SMILES

CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(C5O)O)C

Isomeric SMILES

CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=C[C@@H]([C@H]5O)O)C

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(C5O)O)C

Related CAS

114350-59-3 (di-acetate)

Synonyms

3,4-DDDBA
3,4-dihydrodihydroxy-7,14-dimethylbenz(a,j)anthracene
3,4-dihydrodiol-7,14-dimethylbenz(a,j)anthracene
3,4-dihydrodiol-7,14-dimethylbenz(a,j)anthracene diacetate
7,14-dimethyldibenz(a,j)anthracene-3,4-dihydrodiol

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties (3,4-Dddba vs. Boronic Acid Derivative)
Parameter 3,4-Dddba C₆H₅BBrClO₂ (Boronic Acid)
Log Po/w (XLOGP3) 2.15 2.15 (similar lipophilicity)
Water Solubility 0.24 mg/mL Not reported
Bioavailability Score 0.55 0.55
BBB Permeability Yes No

Notes:

  • Both compounds share comparable lipophilicity (Log Po/w ≈ 2.15), but 3,4-Dddba’s hydroxyl groups enhance its BBB permeability, unlike the boronic acid derivative .

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